Methyl 3-ethoxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate
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Overview
Description
Methyl 3-ethoxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate is a synthetic organic compound with two benzofuran moieties and various functional groups that provide versatile chemical properties. It falls under the category of heterocyclic organic compounds due to its benzofuran structure.
Preparation Methods
Synthetic routes for Methyl 3-ethoxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate can vary. A typical synthesis may involve multiple steps starting from commercially available starting materials. Generally, the preparation involves:
Formation of Benzofuran Rings: : This can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Transformations: : Introduction of the ethoxy, methoxycarbonyl, and carboxylate groups using various organic reactions like esterification, alkylation, and others.
In industrial settings, these reactions would be scaled up with optimization for yield and purity. Reaction conditions such as temperature, solvent, and catalysts play crucial roles.
Chemical Reactions Analysis
Methyl 3-ethoxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate can undergo several chemical reactions:
Oxidation: : Might involve reagents like potassium permanganate or other oxidizing agents to form various oxidized derivatives.
Reduction: : Reducing agents like lithium aluminium hydride could be used to reduce specific functional groups.
Substitution: : Halogenation or other substitution reactions could introduce new substituents onto the benzofuran rings.
Common reagents used include acids, bases, oxidizing agents, and reducing agents. Major products depend on reaction conditions but can vary widely, involving further functionalized benzofuran derivatives.
Scientific Research Applications
Methyl 3-ethoxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate has a range of applications:
Chemistry: : Used as an intermediate in the synthesis of other complex molecules.
Biology: : May be investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibitory properties.
Medicine: : Potentially used in drug development due to its diverse functional groups.
Industry: : Can be utilized in the production of various organic materials and specialty chemicals.
Mechanism of Action
The compound's mechanism of action would depend on the specific context of its use. In biological settings, it may interact with molecular targets like enzymes or receptors, potentially inhibiting or activating pathways. The exact pathways would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar compounds include other benzofuran derivatives which may share some structural similarities but differ in functional groups:
Benzofuran itself.
5-methylbenzofuran.
3-ethoxybenzofuran derivatives.
Properties
IUPAC Name |
methyl 3-ethoxy-2-(5-methoxycarbonyl-1-benzofuran-3-yl)-1-benzofuran-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O7/c1-4-27-19-15-10-13(22(24)26-3)6-8-18(15)29-20(19)16-11-28-17-7-5-12(9-14(16)17)21(23)25-2/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYKLKJFVZEHCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(OC2=C1C=C(C=C2)C(=O)OC)C3=COC4=C3C=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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